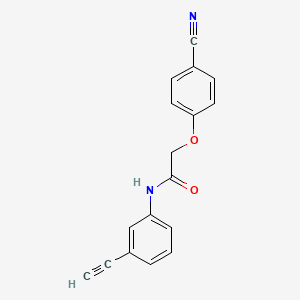
2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 1016679-04-1
- Molecular Formula: C16H14N2O2
- Molecular Weight: 270.30 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential anticancer properties. Several studies have highlighted its efficacy against various cancer cell lines, showcasing its ability to induce apoptosis and inhibit cell proliferation.
Anticancer Activity
Research indicates that this compound may exert significant anticancer effects through multiple mechanisms, including:
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It may interfere with the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Tumor Growth: In vivo studies suggest that treatment with this compound can significantly reduce tumor size in animal models.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential interactions with specific molecular targets have been proposed:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation: It could interact with cellular receptors that play a role in tumorigenesis.
Case Studies and Experimental Data
A number of experimental studies have evaluated the biological activity of this compound:
-
Cell Viability Assays:
- MTT assays demonstrated a dose-dependent reduction in viability of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
Cell Line IC50 (µM) Mechanism A549 15 Apoptosis induction MCF-7 20 Cell cycle arrest -
Apoptosis Assays:
- Flow cytometry analysis indicated a significant increase in Annexin V positive cells upon treatment with the compound, confirming apoptosis induction.
-
In Vivo Studies:
- Xenograft models treated with the compound showed a marked decrease in tumor volume compared to control groups, indicating effective tumor suppression.
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-(4-cyanophenoxy)-N-(3-ethynylphenyl)acetamide |
InChI |
InChI=1S/C17H12N2O2/c1-2-13-4-3-5-15(10-13)19-17(20)12-21-16-8-6-14(11-18)7-9-16/h1,3-10H,12H2,(H,19,20) |
InChI Key |
DALVAADFYGPLLX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















